molecular formula C15H26O12 B022536 2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol CAS No. 101628-44-8

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

Cat. No.: B022536
CAS No.: 101628-44-8
M. Wt: 398.36 g/mol
InChI Key: QKTASGBPCANNMS-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C15H26O12 and its molecular weight is 398.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O12/c16-1-6-8(17)10(19)12(21)15(26-6)25-4-7-9(18)11(20)13(22)14(27-7)24-3-5-2-23-5/h5-22H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTASGBPCANNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906408
Record name (Oxiran-2-yl)methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101628-44-8
Record name 2,3-Epoxypropyl O-galactopyranosyl(1-6)galactopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101628448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Oxiran-2-yl)methyl 6-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Reactant of Route 3
Reactant of Route 3
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Reactant of Route 4
Reactant of Route 4
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Reactant of Route 5
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Reactant of Route 6
2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol

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